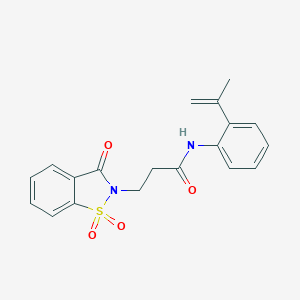![molecular formula C20H17ClN2O3S B301766 Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301766.png)
Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as CTB or Chlorothiazolidine, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators, such as prostaglandins and cytokines.
In vivo studies have shown that this compound can reduce the growth of tumors in mice and improve cognitive function in rats with Alzheimer's disease. It has also been shown to have anti-bacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its high purity and stability, which makes it suitable for various lab experiments. It is also relatively easy to synthesize in large quantities, which makes it cost-effective for research purposes.
One of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that this compound is a synthetic compound and may not accurately reflect the effects of natural compounds in living organisms.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One direction is the further study of its anti-inflammatory and anti-tumor properties, with a focus on identifying the specific mechanisms of action involved. Another direction is the development of this compound-based pesticides and herbicides for use in agriculture. Finally, there is potential for the use of this compound as a precursor for the synthesis of various functional materials in material science.
Conclusion:
In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. Its high purity and stability make it suitable for various lab experiments, and its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for further study. While there are limitations to its use, such as low solubility in water, this compound has the potential to contribute to the development of new treatments for various diseases and the creation of new functional materials.
Métodos De Síntesis
The synthesis of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol to form 5-(2-chlorobenzylidene)-3-methyl-4-thioxo-1,3-thiazolidine. This intermediate compound is then reacted with ethyl 4-aminobenzoate to form this compound. The final product is obtained in high yield and purity through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. It has been shown to have strong inhibitory effects on the growth of various plant pathogens and weeds.
In material science, this compound has been studied for its potential use as a precursor for the synthesis of various functional materials, such as metal-organic frameworks and luminescent materials.
Propiedades
Fórmula molecular |
C20H17ClN2O3S |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
ethyl 4-[[(5E)-5-[(2-chlorophenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H17ClN2O3S/c1-3-26-19(25)13-8-10-15(11-9-13)22-20-23(2)18(24)17(27-20)12-14-6-4-5-7-16(14)21/h4-12H,3H2,1-2H3/b17-12+,22-20? |
Clave InChI |
NPEZKNJKVGFLTB-UBLAJHMLSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3Cl)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301683.png)
![6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301684.png)
![6-Amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301685.png)
![6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301686.png)
![6-Amino-4-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301688.png)
![6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301690.png)
![6-Amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301691.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)
![6-Amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301695.png)


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301706.png)